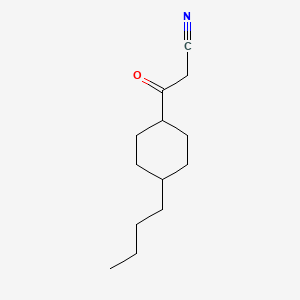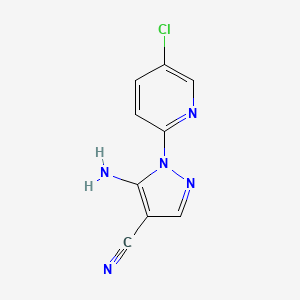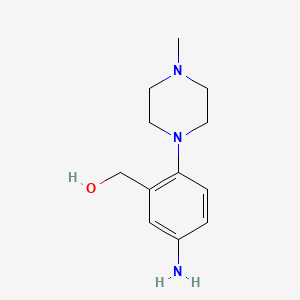
2-シクロプロピル-5-ヒドラジニル-1,3,4-チアジアゾール
概要
説明
2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole is a heterocyclic compound characterized by its unique structure, which includes a cyclopropyl group and a hydrazinyl group attached to a thiadiazole ring
科学的研究の応用
2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole has shown promise in several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has explored its potential as a bioactive molecule, with studies investigating its effects on various biological systems.
Medicine: The compound has been studied for its pharmacological properties, including its potential use as an antimicrobial or anticancer agent.
Industry: Its applications extend to the development of new materials and chemicals, leveraging its chemical reactivity and stability.
作用機序
Target of Action
The primary target of 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole is the platelet aggregation pathway . This compound has been synthesized and tested for its inhibitory activity against platelet aggregation .
Mode of Action
2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole interacts with its targets by inhibiting the process of platelet aggregation . This inhibition is likely due to the structural features of the compound, which include a hydrazone structural backbone .
Biochemical Pathways
The biochemical pathway affected by 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole is the platelet aggregation pathway . By inhibiting this pathway, the compound can potentially prevent the development of thromboembolic disorders, including cardiovascular and cerebrovascular events .
Result of Action
The molecular and cellular effects of 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole’s action are primarily related to its inhibition of platelet aggregation . This could potentially lead to a decreased risk of thromboembolic disorders.
生化学分析
Biochemical Properties
2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as caspase-3, which is involved in the apoptotic pathway . The inhibition of caspase-3 by 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole leads to a reduction in apoptosis, thereby exhibiting potential anti-apoptotic properties. Additionally, this compound interacts with various proteins through hydrophobic interactions and hydrogen bonding, which can alter protein function and stability .
Cellular Effects
The effects of 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By inhibiting caspase-3, 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole can prevent programmed cell death, which is beneficial in conditions where excessive apoptosis is detrimental . Furthermore, this compound has been shown to affect gene expression by modulating transcription factors and signaling molecules, thereby influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole involves its binding interactions with biomolecules. This compound binds to the active site of caspase-3, inhibiting its enzymatic activity and preventing the cleavage of apoptotic substrates . Additionally, 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole can interact with other proteins and enzymes through hydrogen bonding and hydrophobic interactions, leading to changes in their conformation and activity . These interactions result in the modulation of various cellular pathways, including those involved in apoptosis and cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole have been studied over time to understand its stability and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole can maintain its inhibitory effects on caspase-3 and other enzymes, leading to sustained anti-apoptotic activity . Prolonged exposure to this compound may result in adaptive cellular responses, such as changes in gene expression and protein function .
Dosage Effects in Animal Models
The effects of 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-apoptotic and cytoprotective effects, making it a potential therapeutic agent for conditions involving excessive apoptosis . At higher doses, 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interactions with off-target enzymes and proteins, leading to cellular dysfunction and damage.
Metabolic Pathways
2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that retain biological activity . The metabolic flux of 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole can influence the levels of key metabolites, thereby affecting cellular metabolism and function . Additionally, this compound can modulate the activity of metabolic enzymes, leading to changes in metabolic pathways and flux .
Transport and Distribution
The transport and distribution of 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . The distribution of 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole within tissues is influenced by its interactions with plasma proteins, which can affect its bioavailability and therapeutic efficacy . Additionally, this compound can be sequestered in certain tissues, leading to localized effects and potential toxicity .
Subcellular Localization
The subcellular localization of 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . The localization of 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole within these compartments can influence its interactions with biomolecules and its overall biological activity . For example, the accumulation of this compound in the mitochondria can enhance its anti-apoptotic effects by directly inhibiting mitochondrial caspases .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole typically involves multi-step procedures. One common method is the cyclization of thiosemicarbazide with dicyclohexyl-carbodimide (DCC) and di-(2-pyridyl)thionocarbonate (DPT). Another approach involves oxidative cyclization of thiosemicarbazides with FeCl3 or the reaction of thiosemicarbazides with carbon disulfide (CS2).
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity. Large-scale synthesis often requires optimization of reaction conditions to ensure efficiency and safety.
化学反応の分析
Types of Reactions: 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The reactions of 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole can yield a variety of products, depending on the specific reagents and conditions used. For example, oxidation reactions may produce corresponding oxo derivatives, while reduction reactions can lead to the formation of amines.
類似化合物との比較
2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole is compared to other similar compounds, such as 5-Chloro-3-cyclopropyl-1,2,4-thiadiazole and 2,5-dihydrazino-1,3,4-thiadiazole
Conclusion
2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules, as well as a candidate for further exploration in medicinal chemistry and other fields.
特性
IUPAC Name |
(5-cyclopropyl-1,3,4-thiadiazol-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4S/c6-7-5-9-8-4(10-5)3-1-2-3/h3H,1-2,6H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESRRWGBJZGSBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















